molecular formula C10H4Br2O3 B7812786 6,8-Dibromo-3-formylchromone CAS No. 42059-76-7

6,8-Dibromo-3-formylchromone

Cat. No.: B7812786
CAS No.: 42059-76-7
M. Wt: 331.94 g/mol
InChI Key: XTEURQCXJDIUCR-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-formylchromone, also known as 6,8-dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of 3-formylchromone. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the chromone ring and a formyl group at the 3rd position. It is known for its inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-formylchromone typically involves the bromination of 3-formylchromone. One common method includes the use of N,N-dimethylformamide and bis(trichloromethyl) carbonate in 1,2-dichloroethane at temperatures ranging from 0 to 20°C. This is followed by the addition of 3,5-dibromo-2-hydroxyacetophenone under similar conditions for about 4.5 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-3-formylchromone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol.

    Condensation Reactions: Reagents like primary amines in ethanol at elevated temperatures.

Major Products Formed:

    Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

    Condensation Reactions: Products include Schiff bases and other condensation products.

Scientific Research Applications

Chemical Properties and Structure

6,8-Dibromo-3-formylchromone has the molecular formula C10H4Br2O3C_{10}H_{4}Br_{2}O_{3} and a molecular weight of approximately 332 g/mol. The compound features two bromine atoms at the 6 and 8 positions of the chromone ring, alongside a carbonyl group at the 3-position. These structural characteristics significantly influence its reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activities

1. Anticancer Properties

Research indicates that DBFC exhibits potent cytotoxic effects against several human tumor cell lines. Its efficacy is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, studies have shown that DBFC can synergistically enhance the effects of doxorubicin, a common chemotherapeutic agent, particularly in multidrug-resistant (MDR) cell lines . The compound's interaction with P-glycoprotein, a key player in drug resistance mechanisms, further underscores its potential in cancer therapy .

2. Urease Inhibition

DBFC has demonstrated significant inhibitory activity against urease, an enzyme associated with various gastrointestinal disorders. This property suggests its potential application as a therapeutic agent for conditions related to urease activity, although it lacks effectiveness against Helicobacter pylori .

3. Other Biological Activities

In addition to its anticancer and urease-inhibiting properties, DBFC has been studied for its anti-inflammatory effects and potential as an anti-diabetic agent. In silico studies have suggested that derivatives of 3-formylchromones may possess therapeutic capabilities for diabetes-related conditions . However, further research is necessary to fully elucidate these properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of several compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
3-Formylchromone Base structure without halogenationCytotoxicity against tumor cells
6-Bromo-3-formylchromone Single bromine substitution at C-6Moderate cytotoxicity
6-Chloro-3-formylchromone Chlorine instead of bromine at C-6Antimicrobial properties
6,8-Dichloro-3-formylchromone Two chlorine substitutionsEnhanced anti-H. pylori activity
6-Methoxy-3-formylchromone Methoxy group at C-6Varies with substituent effects
This compound Two bromine substitutionsPotent urease inhibition and cytotoxicity

The presence of multiple bromine atoms in DBFC enhances its reactivity compared to other derivatives. This unique feature contributes to its distinct biological activities and potential applications in drug development .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-formylchromone primarily involves its inhibitory effect on urease. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition is crucial in reducing the production of ammonia, which can be harmful in excessive amounts .

Comparison with Similar Compounds

  • 6,8-Dichloro-3-formylchromone
  • 3-Formylchromone
  • 6-Bromo-3-formylchromone

Comparison: 6,8-Dibromo-3-formylchromone is unique due to the presence of two bromine atoms, which significantly enhance its inhibitory activity against urease compared to its chloro and non-halogenated counterparts. This makes it a more potent inhibitor and a valuable compound in biochemical research .

Biological Activity

6,8-Dibromo-3-formylchromone (FC11) is a notable derivative of 3-formylchromone, recognized for its diverse biological activities. This compound features two bromine atoms at the 6th and 8th positions of the chromone ring and a formyl group at the 3rd position, which contributes to its unique properties. This article explores its biological activities, particularly focusing on its inhibitory effects on urease, cytotoxicity against tumor cells, and potential applications in drug resistance modulation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H6_{6}Br2_2O
  • Molecular Weight : 328.97 g/mol

The presence of bromine atoms significantly enhances the compound's biological activity compared to other halogenated derivatives. The compound's structure facilitates various chemical reactions, including substitution and condensation reactions, which are essential for synthesizing derivatives with enhanced biological properties.

Urease Inhibition

One of the most significant biological activities of this compound is its potent inhibitory effect on urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme is crucial in various therapeutic contexts, particularly in managing conditions related to excessive ammonia production.

  • Mechanism of Action : The compound binds to the active site of urease, preventing substrate access and thereby inhibiting enzyme activity. This mechanism is vital for reducing ammonia levels in clinical settings where high ammonia can be toxic.

Cytotoxicity Against Tumor Cells

Research has demonstrated that this compound exhibits selective cytotoxicity against certain human tumor cell lines. The compound was tested against various cancer cell lines, showing varying degrees of effectiveness.

Cell Line ID50 (µg/ml) Activity Level
L5178 mouse T-cell lymphoma1.9Highly Active
Colo320 human colon cancer2.02 - 8.70Moderately Active
Normal human cellsNot significantly cytotoxicLow Activity

These findings indicate that while the compound shows promise as a potential anticancer agent, its cytotoxic effects vary significantly among different cell lines.

Multidrug Resistance Modulation

The ability of this compound to modulate multidrug resistance (MDR) in cancer cells has also been investigated. Certain derivatives have shown potential in reversing MDR by enhancing drug accumulation within resistant cells.

  • Study Findings : In experiments involving MDR mouse lymphoma cells transfected with the human mdr1 gene, compounds similar to FC11 were found to effectively increase drug retention and reduce efflux activity of P-glycoprotein (P-gp), a key player in drug resistance.

Comparative Analysis with Related Compounds

When comparing this compound with other related compounds such as 6,8-Dichloro-3-formylchromone and non-halogenated derivatives, it becomes evident that the presence of bromine enhances its urease inhibitory activity significantly.

Compound Urease Inhibition Activity Anti-H. pylori Activity
This compound (FC11)PotentNone
6,8-Dichloro-3-formylchromoneModerateComparable to metronidazole
3-FormylchromoneLowVaries

Case Studies and Research Findings

  • Study on Urease Inhibition : A study highlighted that FC11 exhibited potent urease inhibition compared to other derivatives, making it a candidate for further development in treating conditions associated with urease activity.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various tumor cell lines and found that FC11 had selective toxicity against specific cancer types while sparing normal cells.
  • MDR Reversal Potential : Research demonstrated that FC11 could enhance drug accumulation in MDR cancer cells, suggesting its potential as an adjunct therapy in overcoming resistance mechanisms.

Properties

IUPAC Name

6,8-dibromo-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEURQCXJDIUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229693
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-76-7
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42059-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromo-3-formylchromone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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